3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride
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Overview
Description
3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a fluorine atom, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride typically involves multi-step organic synthesis. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Similar in structure but lacks the fluorine atom.
4-Aminophenylboronic acid: Similar but with the amino group in a different position.
2-Aminophenylboronic acid: Similar but with the amino group in a different position.
Uniqueness
3-(3-Aminophenyl)-2-fluoropropanoic acid;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where enhanced stability and reactivity are required .
Properties
IUPAC Name |
3-(3-aminophenyl)-2-fluoropropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8(9(12)13)5-6-2-1-3-7(11)4-6;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENJSFALRQDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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